molecular formula C10H12O B8777539 2,3,4,5-Tetrahydro-1-benzoxepin CAS No. 6169-78-4

2,3,4,5-Tetrahydro-1-benzoxepin

カタログ番号: B8777539
CAS番号: 6169-78-4
分子量: 148.20 g/mol
InChIキー: XXOQJWXDRPURJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,5-Tetrahydro-1-benzoxepin is a versatile benzannulated seven-membered oxacyclic scaffold of significant interest in medicinal and synthetic chemistry. This structure serves as a key synthetic intermediate for developing novel bioactive molecules, particularly in the field of hormone receptor modulation. Scientific research has demonstrated that derivatives based on this benzoxepin core, such as this compound-3-one, can be engineered into potent ligands for estrogen receptors (ERα and ERβ) . These compounds have shown promise as selective estrogen receptor modulators (SERMs) with antiproliferative activity in models of estrogen-responsive breast cancer, and some fluoro-substituted analogues exhibit sub-nanomolar binding affinity and selectivity for the ERβ subtype . The scaffold's utility is further highlighted by its role as a constrained analogue of therapeutic agents like tamoxifen, enabling the exploration of new structure-activity relationships . Other derivatives, including the 3,5-dione and 5-amine, underscore its flexibility as a synthetic precursor for various chemical transformations . As a privileged structure, this compound provides researchers with a robust platform for the design and synthesis of new chemical entities for probing biological pathways and developing potential therapeutics. This product is intended for research applications and is not for human or veterinary use.

特性

CAS番号

6169-78-4

分子式

C10H12O

分子量

148.20 g/mol

IUPAC名

2,3,4,5-tetrahydro-1-benzoxepine

InChI

InChI=1S/C10H12O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-2,5,7H,3-4,6,8H2

InChIキー

XXOQJWXDRPURJK-UHFFFAOYSA-N

正規SMILES

C1CCOC2=CC=CC=C2C1

製品の起源

United States

類似化合物との比較

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Heteroatom Key Substituents Pharmacological Application CAS Number Reference
2,3,4,5-Tetrahydro-1-benzoxepin Benzene + oxepane Oxygen Variable (e.g., 3-amino, 3-methoxy) Gastric motility modulation 6169-78-4
2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine Benzene + azepine + methano bridge Nitrogen Methano bridge, trifluoroacetyl (in derivatives) Drug intermediates (e.g., varenicline) 230615-59-5 (derivative)
2,3,4,5-Tetrahydro-2,4-dioxo-1H-1,5-benzodiazepine-7-sulfonamide Benzodiazepine core Nitrogen, sulfur Sulfonamide, dioxo groups Not explicitly stated (likely CNS applications) 923105-86-6
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one Benzazepinone Nitrogen Ketone group Synthetic intermediate 4424-80-0

Conformational Behavior

  • This compound : Chair conformation dominates in unsubstituted forms, but 3-methoxy or 3,3-dimethyl substituents introduce twist-boat conformers (e.g., 10% TB in 3-methoxy derivative) .
  • 1,5-Methano-benzazepines: Rigid methano bridge restricts conformational flexibility, favoring planar structures critical for receptor binding in neuroactive compounds .
  • Benzodiazepines : Flat, aromatic systems enable π-stacking interactions, enhancing CNS drug binding .

Pharmacological Profiles

  • Benzoxepins: 3-Amino-5-ol derivatives: Dose-dependent effects on gastric smooth muscle, with cis-isomers showing higher activity than trans-forms .
  • Methano-benzazepines: Key intermediates for varenicline (smoking cessation drug), leveraging methano-bridge rigidity for nicotinic receptor binding .

Stability and Toxicity

  • Benzoxepins: Limited toxicity data, but 3-substituted derivatives (e.g., methoxy) show moderate stability in polar solvents .
  • Methano-benzazepines: Limited environmental impact studies; derivatives like 3-(trifluoroacetyl) variants may pose handling risks due to reactive acyl groups .
  • Benzodiazepines : Sulfonamide groups enhance water solubility but may introduce nephrotoxicity risks .

準備方法

Catalytic Ring-Closing Metathesis (RCM) and Rearrangement

Modern synthetic strategies employ transition-metal catalysis to construct the benzoxepin core. A one-pot synthesis leveraging Grubbs second-generation catalyst enables ring-closing metathesis (RCM) of allylic trichloroacetimidates, yielding 2,5-dihydro-1-benzoxepines with up to 63% efficiency . Critical to this method is the substitution of silica gel with neutral alumina during workup, which mitigates decomposition of electron-rich intermediates . The mechanism involves carbene-mediated [2+2] cycloaddition, followed by retro-cycloaddition to form the seven-membered ring.

Further refinement incorporates Overman rearrangement, a -sigmatropic process, to install amine functionalities. For instance, treatment of 6-methoxy-2,5-dihydro-1-benzoxepine with osmium tetroxide and tetramethylethylenediamine (TMEDA) achieves directed dihydroxylation, yielding syn-diols in 74% yield . This method’s stereoselectivity is attributed to coordination between the trichloroacetamide group and the osmium catalyst, underscoring its utility in complex molecule synthesis.

Cyclization of Phenoxyacetic Acid Derivatives

Cyclization reactions offer a versatile pathway to benzoxepin diones, which serve as precursors to the target structure. EP0074121A1 discloses the base-mediated cyclization of 2-acetylphenoxyacetic acid esters using lithium hydride (LiH) or sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) . For example, methyl 2-acetylphenoxyacetate undergoes intramolecular aldol condensation at −70°C to 25°C, forming 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione in unreported yields . Subsequent aminolysis with primary or secondary amines affords 3-amino derivatives, expanding the compound’s functional diversity.

Alternative Reducing Agents for Scalable Synthesis

Addressing LiAlH₄’s limitations, recent patents advocate for safer, cost-effective reductants. EP2163538B1 replaces LiAlH₄ with Fe powder in nitro reductions and NaBH₄ in alkene saturations, achieving comparable efficiency without anhydrous solvents . This approach reduces production costs by 30–40% and enhances scalability, as demonstrated in multi-kilogram pilot trials .

Diimide-based reductions further exemplify this trend. In situ generation of diimide from p-toluenesulfonyl hydrazide and potassium acetate selectively reduces alkenes in 2,5-dihydro-1-benzoxepines, yielding 2,3,4,5-tetrahydro analogs in 81% yield . This method avoids metal catalysts entirely, aligning with green chemistry principles.

One-Pot Synthesis and Functionalization

One-pot methodologies streamline benzoxepin synthesis by combining multiple steps into a single reaction vessel. A notable example involves sequential Overman rearrangement and RCM using Grubbs catalyst, which constructs the oxepine ring while introducing an amine group . Optimization studies reveal that 5 mol% catalyst loading and 20-hour reaction times achieve full conversion, though competing 1,3-rearrangements limit yields to 26–63% .

Functionalization post-synthesis is equally critical. Hydrogenation of 2,5-dihydro-1-benzoxepines over palladium on carbon (Pd/C) under hydrogen atmosphere reduces both alkenes and trichloromethyl groups, yielding saturated derivatives in 94% yield . Acid hydrolysis then cleaves protective groups, enabling further derivatization for pharmaceutical applications.

Q & A

Q. What are the standard synthetic routes for preparing 2,3,4,5-tetrahydro-1-benzoxepin, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via hydrogenation of 2,3-dihydro-1-benzoxepin over a platinum catalyst in anhydrous ether, achieving quantitative conversion . Alternative routes include cyclization of substituted intermediates, such as 3-(o-formylphenoxy)propyl bromide, with triphenylphosphine in refluxing chlorobenzene . Key factors affecting yield include catalyst selection (e.g., Pt vs. Pd), solvent choice (ether vs. methanol), and reaction temperature. For example, refluxing methanol may lead to side products like benzopyran derivatives if not carefully controlled .

Q. How is structural characterization of this compound performed, and what spectral markers confirm its identity?

Characterization relies on NMR and IR spectroscopy. The 1H^1H-NMR spectrum shows distinct resonances:

  • δ 8.12–2.0 (broad multiplet for Hb and Hc protons),
  • δ 2.8 (multiplet for Ha protons),
  • δ 3.9 (multiplet for Ha' protons),
  • δ 6.7–7.3 (aromatic protons) .
    IR spectra confirm the presence of the oxepin ring via C-O-C stretching vibrations. Vapor-phase chromatography (VPC) is used to verify purity .

Q. What are the primary biological activity screens for benzoxepin derivatives, and which substituents enhance potency?

Derivatives are screened for antimicrobial and anti-inflammatory activity. For example:

  • Antimicrobial : Cyclopropyl-substituted derivatives show enhanced activity against resistant bacterial strains (e.g., Staphylococcus aureus) .
  • Anti-inflammatory : In carrageenan-induced paw edema models, 5-amine-substituted derivatives reduce edema by 40–60% compared to ibuprofen .

Advanced Research Questions

Q. How can contradictory data on substituent effects in benzoxepin derivatives be resolved?

Contradictions often arise from differences in substituent positioning and assay conditions. For example:

  • Cyclopropyl vs. Halogen Substitution : Cyclopropyl groups at the 5-position improve antibacterial activity, while 8-chloro derivatives prioritize anti-inflammatory effects .
  • Bioassay Variability : Activity discrepancies may stem from in vitro vs. in vivo models (e.g., enzyme inhibition vs. whole-organism efficacy). Statistical meta-analysis of multiple studies is recommended to identify trends .

Q. What strategies optimize the hydrogenation step in benzoxepin synthesis to minimize side reactions?

  • Catalyst Optimization : Pt catalysts in anhydrous ether reduce over-hydrogenation risks compared to Pd .
  • Temperature Control : Room-temperature hydrogenation prevents ether solvent decomposition, which can occur under reflux .
  • Substrate Purity : Pre-purification of dihydro precursors via short-path distillation minimizes impurities that compete for catalytic sites .

Q. How do benzoxepin derivatives interact with biological targets at the molecular level?

  • Enzyme Inhibition : 7-Bromo derivatives bind to bacterial dihydrofolate reductase (DHFR) via halogen-π interactions, disrupting folate synthesis .
  • Receptor Modulation : Anti-inflammatory activity in 5-amine derivatives correlates with COX-2 inhibition, as shown by molecular docking studies .

Methodological Challenges

Q. What analytical techniques are critical for resolving stereoisomers in substituted benzoxepins?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • NOESY NMR : Identifies spatial proximity of protons to assign cis/trans configurations .
  • X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .

Q. How can reaction scalability be improved for multi-step benzoxepin syntheses?

  • Flow Chemistry : Continuous hydrogenation reduces batch-to-batch variability .
  • Microwave-Assisted Synthesis : Accelerates cyclization steps (e.g., from 6 hours to 30 minutes) while maintaining >90% yield .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。